

In Silico Modeling of the BMS-986121 Binding Site: A Technical Guide

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Compound of Interest

Compound Name: BMS-986121

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This technical guide provides an in-depth analysis of the in silico modeling of the binding site for **BMS-986121**, a positive allosteric modulator (PAM) of the μ -opioid receptor (MOR). **BMS-986121** represents a novel chemical scaffold for MOR PAMs and has been a subject of significant research interest for its potential in pain management with an improved side-effect profile compared to traditional opioids.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to BMS-986121 and its Mechanism of Action

BMS-986121 is a positive allosteric modulator of the μ -opioid receptor.[1] Unlike orthosteric agonists that bind to the same site as endogenous opioids, allosteric modulators bind to a distinct site on the receptor.[2] This binding event modulates the receptor's response to the endogenous ligand. **BMS-986121** has been shown to enhance the potency and/or efficacy of orthosteric agonists in downstream signaling pathways, including G protein activation and β -arrestin recruitment.[3]

A crucial aspect of the mechanism of action for **BMS-986121** and its close analog, BMS-986122, involves the disruption of a sodium ion binding site within the μ -opioid receptor.[2][4] This allosteric sodium binding site is a key feature of Class A G-protein coupled receptors

(GPCRs) and plays a role in stabilizing the inactive state of the receptor.[4] By interfering with this sodium binding, **BMS-986121** and BMS-986122 are thought to shift the conformational equilibrium of the receptor towards a more active state, thereby potentiating the effects of orthosteric agonists.[4]

The Allosteric Binding Site of BMS-986121

Direct crystallographic evidence of the **BMS-986121** binding site on the μ -opioid receptor is not yet publicly available. However, compelling evidence from nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies on its close analog, BMS-986122, has identified a putative allosteric binding pocket.

Solution NMR analyses have indicated that BMS-986122 binds to a cleft in the transmembrane (TM) region of the μ -opioid receptor, specifically around threonine 162 (T162) located in TM3. [4] The binding of BMS-986122 in this region is proposed to rearrange the direct interactions between TM3 and TM6, stabilizing the outward-shifted, active conformation of TM6 which is crucial for G-protein binding and subsequent signaling.[4]

Further structural and dynamic studies have implicated residues Arginine 167 (R1673.50) and Tyrosine 254 (Y2545.58) as key players in the allosteric modulation mediated by BMS-986122. [5] The binding of the modulator appears to enhance the interaction between these two residues, which is a critical step in stabilizing the fully-activated conformation of the receptor.[5]

The proposed allosteric binding site is distinct from the orthosteric pocket and is located within the transmembrane helical bundle, in proximity to the conserved sodium ion binding site. This location allows it to exert its modulatory effects by influencing the conformational dynamics of the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BMS-986121** and its analog BMS-986122 from various in vitro functional assays.

Table 1: In Vitro Potency and Efficacy of **BMS-986121**

Assay	Cell Line	Orthosteric Agonist	Parameter	Value	Reference
β -arrestin Recruitment	U2OS-OPRM1	Endomorphin -I	EC50	3.1 μ M (95% CI: 2.0–4.8 μ M)	[3]
Adenylyl Cyclase Inhibition	CHO- μ	Endomorphin -I	EC50	3.1 μ M (95% CI: 2.0–4.8 μ M)	[3]

Table 2: In Vitro Potency, Efficacy, and Binding Affinity of BMS-986122

Assay	Cell Line / Preparation	Orthosteric Agonist	Parameter	Value	Reference
β -arrestin Recruitment	U2OS-OPRM1	Endomorphin -I	EC50	8.9 μ M (95% CI: 6.1–13.1 μ M)	[3]
Adenylyl Cyclase Inhibition	CHO- μ	Endomorphin -I	EC50	8.9 μ M (95% CI: 6.1–13.1 μ M)	[3]
[35S]GTPyS Binding	hMOR-CHO cell membranes	Met-Enkephalin	Fold Potency Shift	7.8-fold	[1]
[35S]GTPyS Binding	Mouse brain homogenates	DAMGO	Fold Potency Shift	6.6-fold	[1]
[35S]GTPyS Binding	Mouse brain homogenates	Morphine	Fold Potency Shift	4.8-fold	[1]
[3H]-Diprenorphine Binding	C6 μ cell membranes	DAMGO	Fold Affinity Increase	6-fold	[6]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Cell Culture and Membrane Preparation

- **Cell Lines:** Human embryonic kidney (HEK) 293T cells, Chinese hamster ovary (CHO) cells stably expressing the human μ -opioid receptor (hMOR-CHO), or U2OS human osteosarcoma cells expressing the μ -opioid receptor (U2OS-OPRM1) are commonly used.
- **Culture Conditions:** Cells are maintained in appropriate culture media (e.g., DMEM or F-12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.
- **Membrane Preparation:** Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate buffer for use in binding or functional assays.

In Vitro Functional Assays

This assay measures the recruitment of β -arrestin to the activated μ -opioid receptor.

- **Principle:** Utilizes technologies such as PathHunter (DiscoverX) where the receptor is tagged with a ProLink tag and β -arrestin is fused to an Enzyme Acceptor (EA). Agonist-induced receptor activation and subsequent β -arrestin recruitment bring the two tags into proximity, forcing the complementation of a β -galactosidase enzyme, which can be measured using a chemiluminescent substrate.
- **Procedure:**
 - Cells expressing the tagged receptor and β -arrestin are plated in microtiter plates.
 - Cells are treated with varying concentrations of the orthosteric agonist in the presence or absence of a fixed concentration of **BMS-986121**.
 - After an incubation period, the detection reagents are added.
 - Luminescence is measured using a plate reader.

- Data are analyzed to determine EC50 values and fold shifts in potency.

This assay measures the activation of G proteins coupled to the μ -opioid receptor.

- Principle: In the active state, the GPCR catalyzes the exchange of GDP for GTP on the α -subunit of the G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPyS, allows for the quantification of G protein activation.
- Procedure:
 - Cell membranes are incubated in an assay buffer containing GDP, varying concentrations of the orthosteric agonist, with or without **BMS-986121**, and [35S]GTPyS.
 - The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.
 - The filters are washed to remove unbound [35S]GTPyS.
 - The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
 - Data are analyzed to determine EC50 and Emax values.

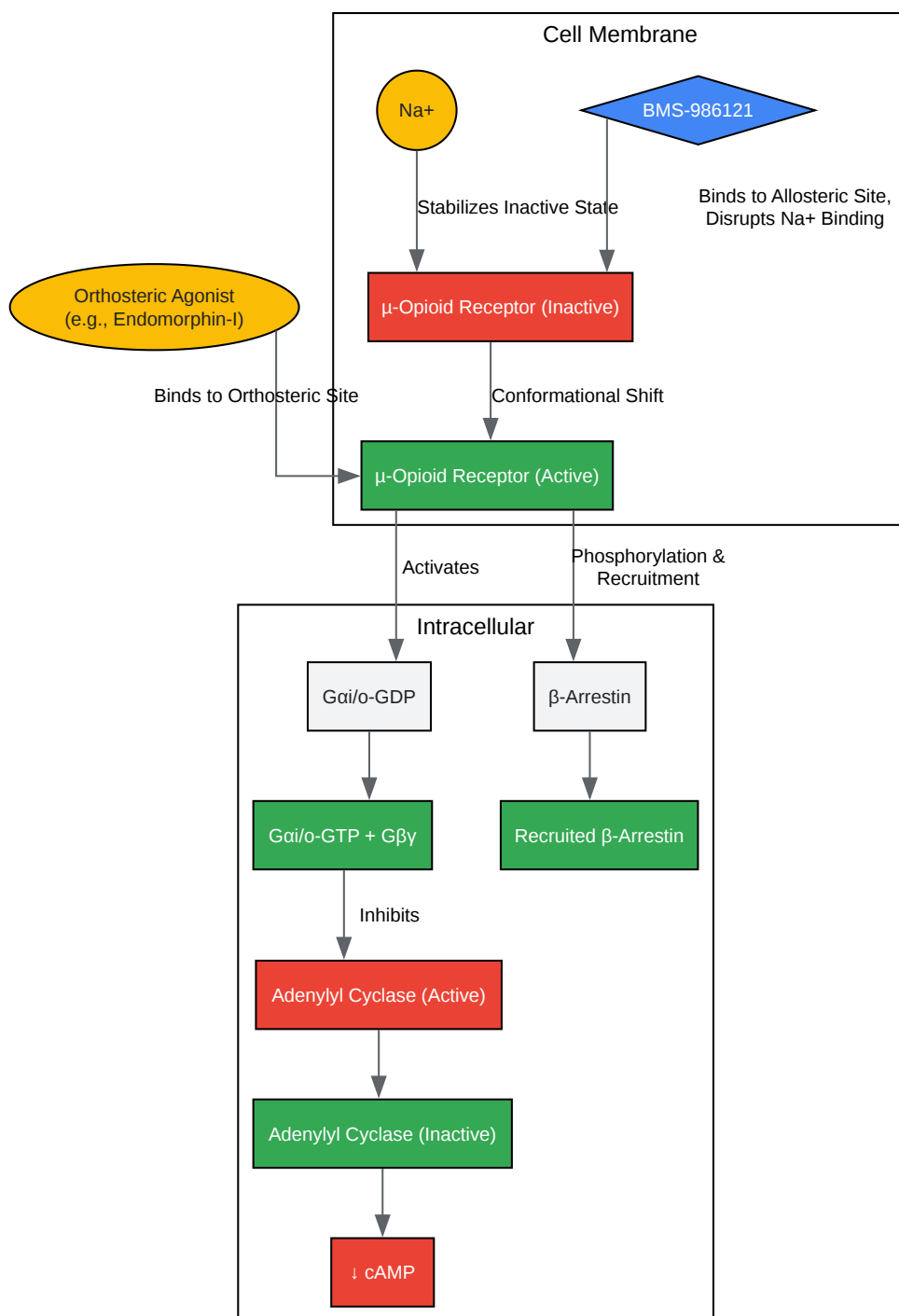
This assay measures the inhibition of adenylyl cyclase activity upon μ -opioid receptor activation.

- Principle: The μ -opioid receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Procedure:
 - Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Cells are then treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the orthosteric agonist in the presence or absence of **BMS-986121**.

- After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
- Data are analyzed to determine the inhibitory effect on cAMP production.

Visualizations

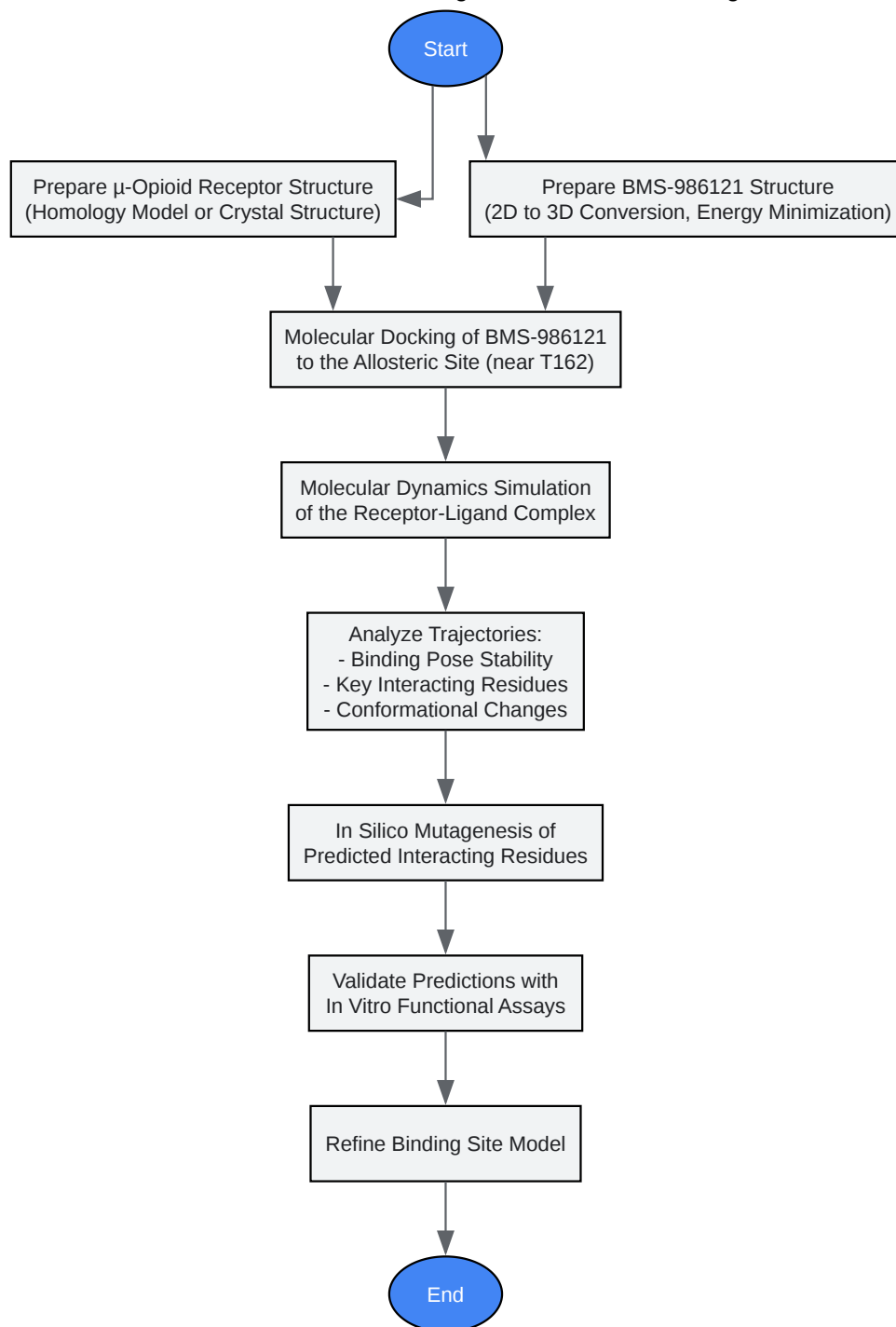
The following diagrams illustrate the key signaling pathways and a conceptual workflow for identifying the allosteric binding site.

μ -Opioid Receptor Signaling Pathway Modulation by BMS-986121

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Caption: Signaling pathway of the μ -opioid receptor modulated by **BMS-986121**.

Workflow for In Silico Modeling of BMS-986121 Binding Site



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Caption: A conceptual workflow for the in silico modeling of the **BMS-986121** binding site.

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